molecular formula C22H20N4O4S B2811033 2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1251627-27-6

2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2811033
CAS RN: 1251627-27-6
M. Wt: 436.49
InChI Key: ZXBBRQTZUKOPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 567.6±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C. Its enthalpy of vaporization is 85.2±3.0 kJ/mol and it has a flash point of 297.1±32.9 °C. The compound’s index of refraction is 1.719, and it has a molar refractivity of 106.3±0.4 cm3 .

Scientific Research Applications

Synthesis and Heterocyclic Compounds

A study by Fadda et al. (2017) involved synthesizing various heterocycles, including those similar in structure to the chemical . These compounds were tested as insecticidal agents, demonstrating the potential of such chemicals in pest control applications (Fadda et al., 2017).

Synthesis and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds related to our chemical of interest. These compounds showed promise as analgesic and anti-inflammatory agents, indicating their potential in medical research and drug development (Abu‐Hashem et al., 2020).

Radiosynthesis for Imaging

Dollé et al. (2008) discussed the synthesis of a similar compound used as a radioligand for imaging the translocator protein with PET, highlighting its application in medical imaging and diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Research by Abu-Melha (2013) explored the synthesis of heterocycles, including pyrazolopyridine moieties, for their antimicrobial properties. This indicates the potential use of such compounds in fighting bacterial and fungal infections (Abu-Melha, 2013).

Antitumor Activity

Fares et al. (2014) synthesized pyrido[2,3-d]pyrimidine derivatives that showed promising results in inducing apoptosis and causing G1 cell-cycle arrest in cancer cells, suggesting their application in cancer treatment (Fares et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It is noted that it is not intended for human or veterinary use, but for research use only.

properties

IUPAC Name

2-(6-benzyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-2-30-17-10-8-16(9-11-17)23-19(27)13-25-18-14-31-24-20(18)21(28)26(22(25)29)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBBRQTZUKOPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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